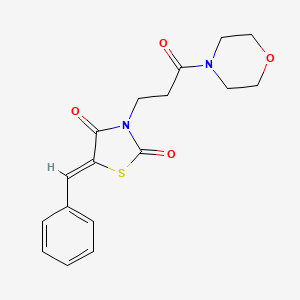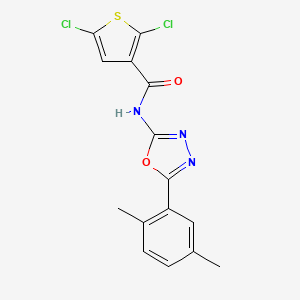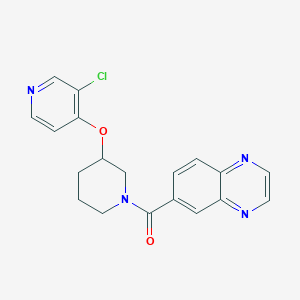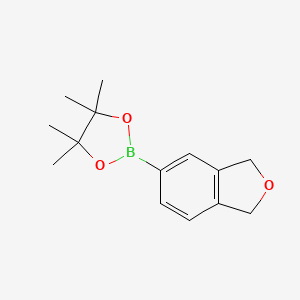
2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DIB, is an organoboron compound that has been studied for its various applications in scientific research. DIB is a colorless, odorless and non-toxic solid that is soluble in organic solvents and insoluble in water. It has a melting point of 77-78°C and a boiling point of 160-161°C. DIB is a versatile compound that can be used in a variety of chemical reactions and has a wide range of applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that the compound is able to form stable complexes with various organic molecules and can act as a Lewis acid in organic reactions. Furthermore, it is believed that 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as a catalyst in the formation of organoboron compounds and can act as a nucleophile in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not yet fully understood. However, it is believed that the compound can act as an antioxidant and can protect cells from oxidative damage. Furthermore, it is believed that 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as an anti-inflammatory agent and can reduce inflammation in the body. Additionally, it is believed that 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as an anti-cancer agent and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments has a number of advantages. It is a versatile compound that can be used in a variety of chemical reactions and can be used for the synthesis of a variety of organoboron compounds. Furthermore, it is non-toxic and has a low boiling point, making it suitable for use in laboratory experiments. However, there are also some limitations to the use of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments. It is not soluble in water and can be difficult to handle in aqueous solutions. Additionally, it can be difficult to purify and can be prone to contamination.
Zukünftige Richtungen
The future directions for the use of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research are numerous. It can be used in the synthesis of novel organoboron compounds for use in catalytic reactions. It can also be used in the development of new materials for use in various applications. Additionally, it can be used in the development of new methods for the detection of various analytes. Furthermore, it can be used in the development of new drugs and treatments for various diseases and conditions. Finally, it can be used in the development of new methods for the synthesis of polymers-supported organoboron reagents and boron-containing polymers.
Synthesemethoden
2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a two-step process. The first step involves the reaction of 2-(1,3-dihydroisobenzofuran-5-yl)-1,3-dioxolane with sodium borohydride in an aqueous solution. The second step involves the reaction of the resulting compound with tetramethyl orthosilicate in an organic solvent. This process produces 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in high yields and can be used for the synthesis of a variety of organoboron compounds.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität
Eine Reihe von dreizehn C-3-funktionalisierten Isobenzofuran-1(3H)-onen wurde durch Kondensations-, Aromatisierungs- und Acetylierungsreaktionen synthetisiert . Diese Verbindungen wurden in vitro-Bioassays gegen U937 (Lymphom) und K562 (myeloische Leukämie) Krebszelllinien unter Verwendung des MTT-Zytotoxizitätstests unterzogen . Einige Derivate inhibierten 90 % der Zellviabilität bei 100 µM .
Antibakterielle Aktivität
Die Verbindung wurde bei der Synthese von 4-substituierten Phenyl-5-[1-(4-Fluorphenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazol-3-thionen verwendet . Diese synthetisierten Verbindungen wurden auf ihre antibakterielle und antifungale Aktivität untersucht . Die Verbindungen 12d und 12h zeigen vielversprechende Ergebnisse, während die übrigen Verbindungen moderate Aktivitäten zeigen .
Synthese von Porphyrinen
Funktionalisierte trans-A2B2-Porphyrine einschließlich Ester-, Carbonsäure-, Anhydridgruppen und N-Hydroxyphthalimid (NHPI)-Derivate wurden durch mehrstufige Reaktionssequenz aus 4-Methylphthalsäure synthetisiert . Rechnergestützte Studien zeigten, dass die geringere Abweichung vom Winkel 180° zu den negativeren elektronischen Energien für die synthetisierten Verbindungen führen könnte .
Eigenschaften
IUPAC Name |
2-(1,3-dihydro-2-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)12-6-5-10-8-16-9-11(10)7-12/h5-7H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYIHQRIANGLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC3)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352037-60-5 |
Source


|
| Record name | 2-(1,3-dihydro-2-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

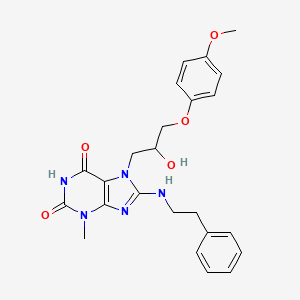
![1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2393715.png)
![N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2393717.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2393719.png)
![6-Cyano-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2393720.png)
![N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B2393723.png)
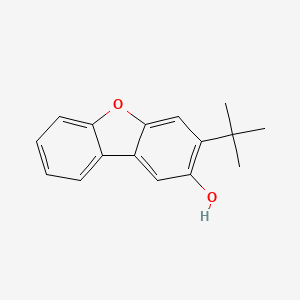

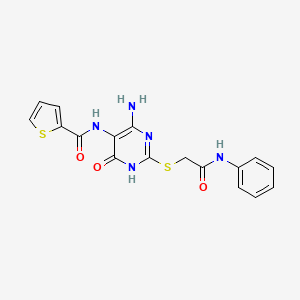
![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2393731.png)
